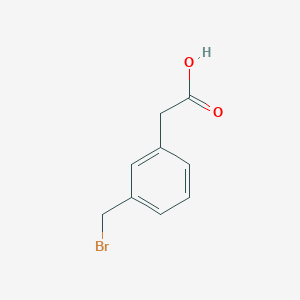

1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

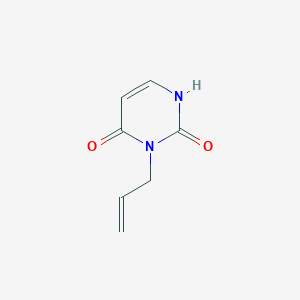

“1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone” is a chemical compound . It’s also known as “2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone” with an empirical formula of C8H13F3N2O2 and a molecular weight of 226.20 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

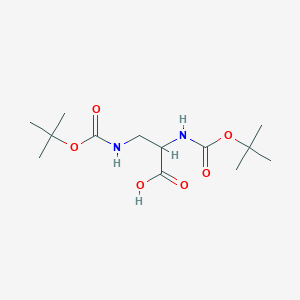

The molecular structure of “1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone” can be represented by the SMILES stringO=C(N1CCN(CCO)CC1)C(F)(F)F . The InChI representation is 1S/C8H13F3N2O2/c9-8(10,11)7(15)13-3-1-12(2-4-13)5-6-14/h14H,1-6H2 . Chemical Reactions Analysis

Piperazine derivatives, including “1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone”, have been synthesized through various chemical reactions . These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 382.4±27.0 °C at 760 mmHg, and a melting point of 107-110 °C . The molecular formula is C12H16N2O and the molecular weight is 204.268 .Scientific Research Applications

Cancer Research

HEPP has been observed to affect cell viability in cancer cells, such as MCF-10A cells, with IC50 values comparable to Olaparib, a known cancer therapy drug .

Chemical Synthesis

The compound’s reactivity and selectivity make it valuable for chemical synthesis, offering a unique blend of properties for creating various chemical products .

Mechanism of Action

Target of Action

Piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for this compound.

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, including receptor binding and enzyme inhibition . The hydroxyethyl group in this compound may enhance its solubility and interaction with hydrophilic targets.

Biochemical Pathways

Given the broad range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could influence multiple pathways.

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

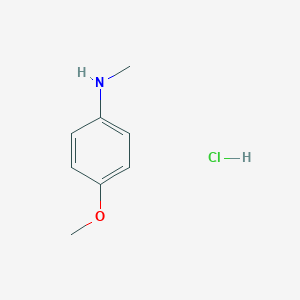

1-[4-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12(18)13-2-4-14(5-3-13)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXCEAOMMJWGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404529 |

Source

|

| Record name | 1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone | |

CAS RN |

166438-77-3 |

Source

|

| Record name | 1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)